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Compound of Interest

Compound Name: 2-Butenyl N-phenylcarbamate

Cat. No.: B15074860

Introduction

2-Butenyl N-phenylcarbamate is an organic compound containing a carbamate functional
group, an aromatic phenyl ring, and an unsaturated butenyl chain. Spectroscopic analysis is
crucial for the structural elucidation and characterization of such molecules. This guide
provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Butenyl N-phenylcarbamate, along with
generalized experimental protocols for these analytical techniques. The data presented herein
is predicted based on the analysis of its constituent functional groups and comparison with
structurally similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for 2-Butenyl N-phenylcarbamate,
the following tables summarize the predicted data based on its chemical structure and known
spectroscopic values for analogous compounds.

Table 1: Predicted *H NMR Data for 2-Butenyl N-phenylcarbamate

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.30-7.40 m 2H Aromatic (ortho-H)
~7.20-7.30 t 2H Aromatic (meta-H)
~7.00 - 7.10 t 1H Aromatic (para-H)
~6.50 brs 1H N-H
~5.70 - 5.90 m 1H =CH-
~5.50-5.70 m 1H =CH-
~4.60 d 2H O-CH:2
~1.70 d 3H CHs

Table 2: Predicted 3C NMR Data for 2-Butenyl N-phenylcarbamate

Solvent: CDCIs, Proton Decoupled

Chemical Shift (6, ppm)

Carbon Assignment

~154 C=0 (Carbamate)

~138 Aromatic (C-N)

~129 Aromatic (ortho/meta-C)
~128 Aromatic (ortho/meta-C)
~125 =CH-

~123 =CH-

~118 Aromatic (para-C)

~66 O-CH:2

~17 CHs

Table 3: Predicted IR Absorption Data for 2-Butenyl N-phenylcarbamate
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3300 Medium, Sharp N-H Stretch
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1700 Strong C=0 Stretch (Amide 1)[1]
~1600, ~1490 Medium-Strong Aromatic C=C Stretch
~1540 Medium N-H Bend (Amide II)
~1220 Strong C-O Stretch[1]
~970 Strong =C-H Bend (trans alkene)
~750, ~690 Strong Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry Data for 2-Butenyl N-phenylcarbamate

miz Predicted Adduct
191.09 M]*

192.10 [M+H]*[2]

214.08 [M+Na]*[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid
organic compound such as 2-Butenyl N-phenylcarbamate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o Acquire the 33C NMR spectrum, typically with proton decoupling to simplify the spectrum to
singlets for each unique carbon.

» Data Processing:

[e]

Apply Fourier transformation to the raw data (FID).

o

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (O ppm).

[¢]

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
2. Infrared (IR) Spectroscopy
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
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o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

Data Analysis:
o ldentify the characteristic absorption bands and their corresponding wavenumbers (cm~12).
o Correlate the observed bands with specific functional groups present in the molecule.[1]
. Mass Spectrometry (MS)
Sample Preparation:

o Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile).

Data Acquisition (e.g., Electrospray lonization - ESI):

o

Introduce the sample solution into the ion source of the mass spectrometer, often via
direct infusion or coupled with a liquid chromatograph.

o

The sample is ionized in the source (e.g., by applying a high voltage in ESI).

[¢]

The resulting ions are guided into the mass analyzer.

o

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

[e]

The detector records the abundance of each ion at a specific m/z value.

Data Analysis:
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o Identify the molecular ion peak ([M]*, [M+H]*, etc.) to determine the molecular weight of
the compound.

o Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an
unknown organic compound.

Spectroscopic Analysis Workflow
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Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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